1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-chlorophenyl)-, ethyl ester
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Overview
Description
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester, an amino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditionsThe amino group is then introduced via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- ETHYL 4-AMINO-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- ETHYL 4-AMINO-5-(4-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
- ETHYL 4-AMINO-5-(4-BROMOPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 4-AMINO-5-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
91857-59-9 |
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Molecular Formula |
C12H12ClN3O2 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)11-9(14)10(15-16-11)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16) |
InChI Key |
ZSQNIFUXLRKJNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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